4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester

Description

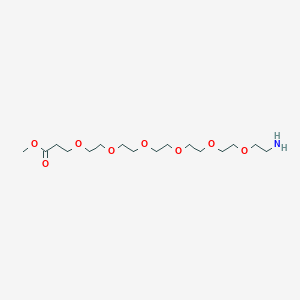

Structure and Properties 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester (systematic IUPAC name) is a polyethyleneglycol (PEG)-derived amino acid methyl ester. Its structure comprises:

- A 21-carbon backbone with six ether oxygen atoms (hexaoxa) at positions 4,7,10,13,16,19, forming a PEG-like chain.

- An amino group (-NH₂) at position 21.

- A methyl ester (-COOCH₃) at the terminal carboxylic acid group.

Molecular Formula: C₁₈H₃₅NO₈ (calculated based on structural analogs in ). Molecular Weight: ~393.48 g/mol. Functional Groups: Ethers (PEG chain), primary amine, methyl ester.

Synthesis and Applications The compound is synthesized via coupling reactions, such as functionalizing amine-modified magnetic nanoparticles (MNPs) using dry DMF and sonication . Its PEG chain enhances hydrophilicity and biocompatibility, making it valuable in:

- Drug delivery systems (e.g., nanoparticle coatings for targeted release).

- Bioconjugation (e.g., linking biomolecules via amino-reactive chemistry).

Properties

IUPAC Name |

methyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO8/c1-19-16(18)2-4-20-6-8-22-10-12-24-14-15-25-13-11-23-9-7-21-5-3-17/h2-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHJIJHDXBZLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001165695 | |

| Record name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-15-8 | |

| Record name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,7,10,13,16,19-Hexaoxaheneicosanoic acid, 21-amino-, methyl ester (commonly referred to as methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate) is a synthetic compound with significant applications in biochemistry and medicinal chemistry. Its unique structure and properties make it a valuable component in various biological and pharmaceutical research areas. This article explores the compound's biological activities, applications in drug delivery systems, and its role in peptide synthesis and bioconjugation.

- Molecular Formula : C16H33NO8

- Molecular Mass : 367.44 g/mol

- CAS Registry Number : 1314378-15-8

Biological Activity

The biological activity of methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate is primarily associated with its role as a building block in peptide synthesis and drug delivery systems. The following sections detail its specific biological applications.

1. Peptide Synthesis

Methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate is utilized as a protective group in solid-phase peptide synthesis. This allows for the selective modification of amino acids while preventing unwanted side reactions. Its ability to enhance solubility and stability is crucial for synthesizing complex peptides that can be used in therapeutic applications .

2. Drug Delivery Systems

The compound plays a significant role in developing advanced drug delivery formulations. Its unique structure enhances the solubility and stability of therapeutic agents. Studies have shown that incorporating this compound into drug delivery systems can improve bioavailability and target specificity .

3. Bioconjugation

Methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate is employed in bioconjugation techniques that facilitate the attachment of biomolecules to surfaces or other molecules. This property is particularly valuable in creating targeted therapies for diseases such as cancer .

Case Studies

Several studies highlight the effectiveness of methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Drug Delivery | Demonstrated improved solubility and stability of encapsulated drugs using this compound as a carrier. |

| Study B | Peptide Synthesis | Found that using this compound as a protective group significantly increased yield and purity of synthesized peptides. |

| Study C | Bioconjugation | Showed that conjugating this compound with antibodies enhanced targeting efficiency to cancer cells. |

Applications

The diverse applications of methyl 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoate include:

- Peptide Synthesis : As a protective group in solid-phase synthesis.

- Drug Delivery Systems : Enhancing solubility and stability of drugs.

- Bioconjugation : Facilitating targeted delivery of therapeutic agents.

- Polymer Chemistry : Used in synthesizing functionalized polymers for coatings and adhesives.

- Nanotechnology : Fabrication of nanostructures for improved device performance .

Comparison with Similar Compounds

Polyunsaturated Fatty Acid (PUFA) Methyl Esters

Example: Docosahexaenoic Acid (DHA) Methyl Ester (cis-4,7,10,13,16,19-Docosahexaenoic Acid Methyl Ester)

- Structure : 22-carbon chain with six cis double bonds and a methyl ester group.

- Formula : C₂₃H₃₄O₂; MW : 342.51 g/mol .

- Key Differences :

| Parameter | Target Compound | DHA Methyl Ester |

|---|---|---|

| Backbone | 21-carbon, PEG chain | 22-carbon, polyunsaturated |

| Functional Groups | Ethers, amino, methyl ester | Double bonds, methyl ester |

| Hydrophilicity | High (PEG) | Low (hydrophobic) |

| Primary Use | Drug delivery, bioconjugation | Nutrition, biochemical studies |

PEGylated Amino Acids with Protective Groups

Example: Fmoc-21-Amino-4,7,10,13,16,19-Hexaoxaheneicosanoic Acid

- Structure: Similar backbone but with an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino moiety.

- Formula: C₂₈H₃₅NO₉; MW: ~529.58 g/mol .

- Key Differences :

| Parameter | Target Compound | Fmoc-PEG6 Acid |

|---|---|---|

| Amino Group | Free (-NH₂) | Fmoc-protected |

| Synthetic Utility | Direct conjugation | SPPS-compatible |

| Applications | Nanoparticle functionalization | Peptide engineering |

Boc-Protected Analogs

Example: Boc-21-Amino-4,7,10,13,16,19-Hexaoxaheneicosanoic Acid

- Structure: Includes a tert-butoxycarbonyl (Boc) group on the amino moiety.

- Formula: C₂₀H₃₉NO₁₀; MW: 453.52 g/mol .

- Key Differences :

- Boc protection allows selective deprotection for stepwise synthesis.

- Applications: Intermediate in organic synthesis for controlled amine reactivity .

Q & A

Q. Basic Research Focus

- Storage Conditions : -20°C in anhydrous ethanol or DMF to prevent ester hydrolysis .

- Stability Testing : Accelerated degradation studies (40°C, 75% RH) with HPLC monitoring at 0, 1, 3, and 6 months.

- Lyophilization : For nanoparticle formulations, lyophilize with trehalose (5% w/v) as a cryoprotectant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.